molecular formula C25H16ClN3O3S B11416687 {2-Amino-1-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]indolizin-3-yl}(1,3-benzodioxol-5-yl)methanone

{2-Amino-1-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]indolizin-3-yl}(1,3-benzodioxol-5-yl)methanone

Cat. No.: B11416687
M. Wt: 473.9 g/mol
InChI Key: JRRIFPRZBKHWGU-UHFFFAOYSA-N
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Description

3-(2H-1,3-Benzodioxole-5-carbonyl)-1-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]indolizin-2-amine is a complex organic compound that features a unique combination of functional groups, including a benzodioxole, a chlorophenyl thiazole, and an indolizine amine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2H-1,3-benzodioxole-5-carbonyl)-1-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]indolizin-2-amine typically involves multiple steps:

    Formation of the Benzodioxole Moiety: This can be achieved through the cyclization of catechol with formaldehyde under acidic conditions.

    Synthesis of the Thiazole Ring: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Indolizine Formation: The indolizine core can be constructed through a cyclization reaction involving pyridine derivatives.

    Coupling Reactions: The final step involves coupling the benzodioxole, thiazole, and indolizine moieties through amide bond formation using reagents like carbodiimides.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole and indolizine moieties.

    Reduction: Reduction reactions can occur at the carbonyl group and the thiazole ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can take place at the chlorophenyl and thiazole rings.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution and nucleophiles like amines for nucleophilic substitution.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.

Biology

In biological research, the compound can be used to study enzyme interactions and receptor binding due to its multiple functional groups that can interact with biological macromolecules.

Medicine

In medicinal chemistry, this compound has potential as a lead compound for the development of new drugs. Its structural complexity allows for the fine-tuning of its pharmacokinetic and pharmacodynamic properties.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific electronic or optical properties due to its conjugated system.

Mechanism of Action

The mechanism of action of 3-(2H-1,3-benzodioxole-5-carbonyl)-1-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]indolizine-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The benzodioxole moiety can participate in π-π stacking interactions, while the thiazole and indolizine rings can form hydrogen bonds and other non-covalent interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2H-1,3-Benzodioxole-5-carbonyl)-1-[4-(4-methylphenyl)-1,3-thiazol-2-yl]indolizine-2-amine
  • 3-(2H-1,3-Benzodioxole-5-carbonyl)-1-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]indolizine-2-amine

Uniqueness

The uniqueness of 3-(2H-1,3-benzodioxole-5-carbonyl)-1-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]indolizine-2-amine lies in its specific combination of functional groups, which allows for a wide range of chemical reactions and interactions. This makes it a versatile compound for various scientific and industrial applications.

Properties

Molecular Formula

C25H16ClN3O3S

Molecular Weight

473.9 g/mol

IUPAC Name

[2-amino-1-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]indolizin-3-yl]-(1,3-benzodioxol-5-yl)methanone

InChI

InChI=1S/C25H16ClN3O3S/c26-16-7-4-14(5-8-16)17-12-33-25(28-17)21-18-3-1-2-10-29(18)23(22(21)27)24(30)15-6-9-19-20(11-15)32-13-31-19/h1-12H,13,27H2

InChI Key

JRRIFPRZBKHWGU-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(=O)C3=C(C(=C4N3C=CC=C4)C5=NC(=CS5)C6=CC=C(C=C6)Cl)N

Origin of Product

United States

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